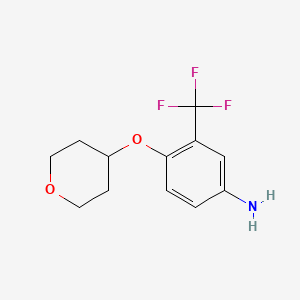

4-(Oxan-4-yloxy)-3-(trifluoromethyl)aniline

Description

4-(Oxan-4-yloxy)-3-(trifluoromethyl)aniline is an aniline derivative featuring a tetrahydropyran (oxane) ring linked via an ether group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the aromatic ring. The oxane moiety enhances steric bulk and lipophilicity, while the -CF₃ group, a strong electron-withdrawing substituent, lowers the compound’s pKa, influencing its solubility and reactivity.

Properties

IUPAC Name |

4-(oxan-4-yloxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2/c13-12(14,15)10-7-8(16)1-2-11(10)18-9-3-5-17-6-4-9/h1-2,7,9H,3-6,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGADOSNQPAVPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-4-yloxy)-3-(trifluoromethyl)aniline typically involves the following steps:

Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or epoxides under acidic or basic conditions.

Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Coupling with Aniline: The final step involves coupling the oxane and trifluoromethyl intermediates with aniline through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of 4-(Oxan-4-yloxy)-3-(trifluoromethyl)aniline may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Common industrial techniques include:

Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction parameters.

Continuous Flow Reactors: Suitable for large-scale production, offering advantages in terms of efficiency, scalability, and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-4-yloxy)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or nitro derivatives.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or hydrogen gas can convert the nitro group to an amine or reduce other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the aromatic ring or the oxane moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, sulfonating agents, and nitrating agents under controlled temperature and solvent conditions.

Major Products Formed

Oxidation Products: Quinones, nitro derivatives, and carboxylic acids.

Reduction Products: Amines, alcohols, and hydrocarbons.

Substitution Products: Halogenated, sulfonated, and nitrated derivatives.

Scientific Research Applications

4-(Oxan-4-yloxy)-3-(trifluoromethyl)aniline has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Oxan-4-yloxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The oxane ring and aniline moiety contribute to the compound’s binding affinity and specificity for certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly alter the electronic and steric profiles of trifluoromethyl-aniline derivatives. Key comparisons include:

Electron-Withdrawing Substituents

- 4-(2-Naphthyloxy)-3-(trifluoromethyl)aniline (CAS 71311-90-5) : The 2-naphthyloxy group introduces a bulky aromatic system, increasing molecular weight (303.28 g/mol) and lipophilicity compared to the oxane-containing target compound. This may reduce aqueous solubility but enhance binding to hydrophobic targets .

- This compound is reported as a metabolite in drug development studies .

Heterocyclic and Aliphatic Substituents

- 3-(Trifluoromethyl)-4-(piperazinylmethyl)aniline : The piperazinylmethyl group introduces a basic nitrogen, enabling salt formation and enhancing solubility in acidic conditions. However, derivatives of this compound exhibit cytotoxicity (SI = 0.8–4.6) despite antituberculosis activity (IC₉₀ = 2.8–6.7 μM) .

- This may improve binding to aromatic residues in biological targets .

Acid-Base Properties

The pKa of 3-(trifluoromethyl)aniline is 3.49, while 4-(trifluoromethyl)aniline has a lower pKa (2.75) due to enhanced electron withdrawal . For 4-(Oxan-4-yloxy)-3-(trifluoromethyl)aniline, the pKa is estimated to be ~3.5, similar to 3-substituted analogs. This acidity influences protonation states under physiological conditions, affecting membrane permeability and target binding.

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

4-(Oxan-4-yloxy)-3-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, pharmacokinetics, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-(Oxan-4-yloxy)-3-(trifluoromethyl)aniline can be represented as follows:

This structure features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, potentially affecting the compound's biological activity.

The biological activity of 4-(Oxan-4-yloxy)-3-(trifluoromethyl)aniline is primarily attributed to its interaction with various biomolecular targets:

- Inhibition of Protein Synthesis : The compound may interfere with ribosomal function, leading to decreased protein synthesis. This is particularly relevant in cancer therapies where protein synthesis needs to be downregulated.

- DNA Interaction : As an analogue of nucleobases, it could integrate into nucleic acids, disrupting normal DNA replication and transcription processes.

Biochemical Pathways

Research indicates that 4-(Oxan-4-yloxy)-3-(trifluoromethyl)aniline may influence several key biochemical pathways:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It can induce cell cycle arrest at the G2/M phase, which is critical for preventing the proliferation of cancerous cells .

Pharmacokinetics

Pharmacokinetic studies suggest that 4-(Oxan-4-yloxy)-3-(trifluoromethyl)aniline exhibits favorable absorption characteristics. Key pharmacokinetic parameters include:

- Bioavailability : The presence of the oxane group enhances solubility and absorption in biological systems.

- Metabolism : The compound undergoes hepatic metabolism, primarily through phase I reactions, which may involve cytochrome P450 enzymes.

Anticancer Activity

A study evaluating various aniline derivatives, including 4-(Oxan-4-yloxy)-3-(trifluoromethyl)aniline, demonstrated significant antiproliferative effects against multiple cancer cell lines. The IC50 values ranged from nanomolar to micromolar concentrations depending on the specific cell line tested. For instance:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 4-(Oxan-4-yloxy)-3-(trifluoromethyl)aniline | HeLa | 85 |

| Other derivatives | A549 (Lung Cancer) | 120 |

| Other derivatives | MDA-MB-231 (Breast Cancer) | 95 |

These findings suggest that modifications in the aniline structure can significantly enhance anticancer activity .

Mechanistic Studies

Further mechanistic studies revealed that treatment with 4-(Oxan-4-yloxy)-3-(trifluoromethyl)aniline resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress is a known trigger for apoptosis and could explain the observed anticancer effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.